4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Overview
Description
“4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” is a compound that contains a 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . The molecular weight of this compound is 189.17 g/mol .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds has been carried out based on a molecular hybridization approach .
Molecular Structure Analysis
1,2,4-Triazole, which is a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .
Chemical Reactions Analysis
Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical And Chemical Properties Analysis
The compound “4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks
- Novel Complexes Synthesis: Compounds based on derivatives of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid have been synthesized and studied for their unique structural properties, demonstrating their potential for constructing coordination polymers with diverse architectures (Du et al., 2016).
- Structural and Luminescent Properties: Research has been conducted on metal-organic frameworks built from derivatives of this compound, exploring their structural diversity and luminescent properties. These frameworks show potential for applications in sensing and photoluminescence (Gong et al., 2014).
Chemical Synthesis and Applications
- Fungicidal Activity: Triorganotin (4H-1,2,4-triazol-4-yl)benzoates synthesized from derivatives of this compound have shown good antifungal activities against various fungi, highlighting their potential use in agriculture and pharmaceuticals (Li et al., 2010).
- Catalysis and Synthesis Methods: Studies have focused on the acid-catalyzed tert-butylation and tritylation of related compounds, providing insights into selective synthesis methods that could be beneficial in chemical production (Filippova et al., 2012).
Additional Research Findings
- Spectrophotometric Studies: The acidity constants of newly synthesized 1,2,4-triazole derivatives, closely related to 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, have been determined using multiwavelength spectrophotometry, contributing to a better understanding of their chemical properties (Azimi et al., 2008).
- Anticancer Agents Synthesis: Research has been conducted on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid that showed potent inhibitory activities against cancer cell lines, opening up possibilities for therapeutic applications (Abuelizz et al., 2019).
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSHOYBTKCTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252424 | |
Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid | |
CAS RN |
1017791-31-9 | |
Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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